Product packaging for Pentalenolactone(Cat. No.:CAS No. 31501-48-1)

Pentalenolactone

Número de catálogo: B1231341
Número CAS: 31501-48-1
Peso molecular: 276.28 g/mol
Clave InChI: NUPNVWUYFVEAIT-ULEBWITMSA-N
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Descripción

Pentalenolactone is a naturally occurring sesquiterpenoid antibiotic first isolated from Streptomyces species in the 1950s . Its established mechanism of action is the potent and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolysis pathway . This activity confers a broad spectrum of bioactivity against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi . Recent research has unveiled a novel application for this compound as a novel selectable marker in genetic engineering and molecular biology . Because this antibiotic is not used in clinical practice, its use as a selectable marker avoids contributing to the spread of resistance to medically relevant antibiotics . This system utilizes a genetic construct containing a specific, resistant mutation in the gapA gene that encodes GAPDH, facilitating cloning and transformation studies in strains that may already be resistant to standard markers like kanamycin or ampicillin . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B1231341 Pentalenolactone CAS No. 31501-48-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

31501-48-1

Fórmula molecular

C15H16O5

Peso molecular

276.28 g/mol

Nombre IUPAC

(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1

Clave InChI

NUPNVWUYFVEAIT-ULEBWITMSA-N

SMILES

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

SMILES isomérico

C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O

SMILES canónico

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

Sinónimos

arenaemycin E
pentalenolactone

Origen del producto

United States

Ii. Pentalenolactone Biosynthesis

Overview of the Biosynthetic Pathway

Farnesyl pyrophosphate (FPP) is a C15 isoprenoid intermediate that serves as the precursor to a vast array of secondary metabolites, including all sesquiterpenes. wikipedia.orgnih.gov In bacteria like Streptomyces, FPP is synthesized through the mevalonate (B85504) pathway. This fundamental metabolic pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. nih.gov

Following a series of phosphorylations and a decarboxylation, mevalonate is converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two isoprenoid units are then sequentially condensed. First, IPP and DMAPP are joined to form the ten-carbon intermediate geranyl pyrophosphate (GPP). A subsequent condensation of GPP with another molecule of IPP, catalyzed by FPP synthase, yields the fifteen-carbon farnesyl pyrophosphate. researchgate.netresearchgate.net

The first committed step in pentalenolactone biosynthesis is the enzymatic cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the tricyclic sesquiterpene hydrocarbon, pentalenene (B1246303). nih.govacs.org This complex transformation is catalyzed by a single enzyme, pentalenene synthase. nih.govwikipedia.orgcapes.gov.br The reaction requires a divalent metal cofactor, typically Mg²⁺, for activity. nih.gov

The catalytic mechanism of pentalenene synthase involves an initial metal-triggered ionization of FPP, generating a farnesyl cation-pyrophosphate ion pair. nih.govebi.ac.uk This is followed by an electrophilic attack of the allylic cation on the distal double bond of the farnesyl chain, initiating a cascade of cyclization events. ebi.ac.uk The enzyme's active site acts as a template, guiding the folding of the flexible FPP substrate and stabilizing the reactive carbocation intermediates throughout the intricate cyclization process. nih.gov This ultimately leads to the formation of the characteristic tricyclic ring system of pentalenene. nih.govacs.orgcdnsciencepub.com The crystal structure of pentalenene synthase has provided significant insights into the mechanistic details of this terpenoid cyclization reaction. nih.gov

Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of this compound are organized into discrete biosynthetic gene clusters (BGCs) within the genomes of producing Streptomyces species. nih.govproquest.com The clustering of these genes facilitates their co-regulation and the coordinated production of the enzymes required for the entire biosynthetic pathway.

Several this compound biosynthetic gene clusters have been identified and characterized from different Streptomyces species. proquest.com These include the pen cluster from Streptomyces exfoliatus, the pnt cluster from Streptomyces arenae, and the ptl cluster from Streptomyces avermitilis. proquest.comresearchgate.net The identification of these clusters was often guided by genome mining approaches, which involve searching bacterial genomes for sequences homologous to known terpene synthase genes. proquest.commdpi.comnih.gov

For instance, the ptl cluster in Streptomyces avermitilis was identified as a 13.4 kb segment of the chromosome containing 13 unidirectionally transcribed open reading frames (ORFs). nih.govnih.gov Deletion of this entire cluster from the S. avermitilis genome abolished the production of this compound metabolites, confirming its role in the biosynthesis. nih.govfigshare.com Conversely, transferring the intact cluster to a non-producing host, Streptomyces lividans, resulted in the production of this compound-related compounds. nih.govfigshare.com

The this compound BGCs from different Streptomyces species exhibit a conserved genomic organization and significant homology among their constituent genes. nih.govproquest.com The ptl cluster in S. avermitilis, for example, consists of 13 ORFs that are transcribed in the same direction, suggesting they may form an operon. nih.govnih.gov A similar organization is observed in the pen and pnt clusters. researchgate.net

Comparative analysis of these clusters reveals a high degree of sequence identity and similarity for the core biosynthetic genes. For example, the pentalenene synthase gene (ptlA) from S. avermitilis shares 76% identity with its homolog from Streptomyces UC5319. nih.gov This conservation extends to other genes within the cluster, indicating a common evolutionary origin for the this compound biosynthetic pathway. The clusters typically include genes for the pentalenene synthase, a farnesyl diphosphate (B83284) synthase, and a suite of oxidative enzymes, as well as regulatory and resistance genes. nih.govnih.gov

An open reading frame (ORF) is a continuous stretch of codons that begins with a start codon and ends with a stop codon, representing a potential protein-coding gene. taylorandfrancis.com Through a combination of sequence homology analysis, gene knockout experiments, and heterologous expression of individual genes, the functions of several ORFs within the this compound BGCs have been elucidated. nih.govnih.govnih.gov

In the ptl cluster of S. avermitilis, for example, ptlA encodes the pentalenene synthase, which catalyzes the cyclization of FPP to pentalenene. nih.govnih.gov The ptlB gene is predicted to encode a farnesyl diphosphate synthase. nih.gov A number of ORFs have been assigned roles in the subsequent oxidative steps. PtlI encodes a cytochrome P450 monooxygenase responsible for the allylic oxidation of pentalenene. nih.gov PtlH is a non-heme iron dioxygenase that hydroxylates 1-deoxypentalenic acid. nih.govdrugbank.com The ptlF gene product is a short-chain dehydrogenase that oxidizes 1-deoxy-11β-hydroxypentalenic acid. nih.gov Additionally, the clusters contain regulatory genes, such as ptlR, and genes conferring resistance to this compound, like gap1, which encodes a this compound-insensitive glyceraldehyde-3-phosphate dehydrogenase. nih.govnih.gov

**Table 1: Functionally Characterized ORFs in the this compound (ptl) Gene Cluster of *S. avermitilis***

Gene (ptl) ORF ID Proposed Function
gap1 SAV2990 This compound resistance (insensitive GAPDH) nih.govfigshare.com
ptlH SAV2991 1-deoxypentalenic acid 11β-hydroxylase nih.govdrugbank.com
ptlG SAV2992 Putative transmembrane efflux protein nih.gov
ptlF SAV2993 1-deoxy-11β-hydroxypentalenic acid dehydrogenase nih.gov
ptlB SAV2997 Farnesyl diphosphate synthase nih.gov
ptlA SAV2998 Pentalenene synthase nih.govnih.gov
ptlI SAV2999 Cytochrome P450 (pentalenene oxidation) nih.gov
ptlR SAV3000 Putative transcriptional regulator nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Farnesyl Pyrophosphate (FPP)
Pentalenene
Acetyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Mevalonate
Isopentenyl Pyrophosphate (IPP)
Dimethylallyl Pyrophosphate (DMAPP)
Geranyl Pyrophosphate (GPP)
1-deoxypentalenic acid
This compound D
This compound E
This compound F
1-deoxy-11β-hydroxypentalenic acid
1-deoxy-11-oxopentalenic acid

Enzymology of this compound Biosynthesis

The conversion of farnesyl diphosphate to this compound is orchestrated by a suite of specialized enzymes encoded by a dedicated gene cluster. nih.gov These enzymes include a terpene cyclase, several oxidative enzymes such as cytochrome P450 monooxygenases and non-heme iron dioxygenases, and dehydrogenases. Each enzyme plays a precise role in the sequential modification of the terpene scaffold, leading to the final bioactive product.

Pentalenene synthase is the enzyme responsible for the initial and crucial cyclization step in the biosynthesis of all this compound-family antibiotics. nih.govebi.ac.uk This enzyme catalyzes the transformation of the acyclic C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP), into the tricyclic sesquiterpene hydrocarbon, pentalenene. nih.gov The product of this reaction serves as the fundamental carbocyclic skeleton upon which subsequent oxidative modifications occur. Pentalenene synthase belongs to the family of lyases, specifically the carbon-oxygen lyases acting on phosphates. wikipedia.org

The catalytic mechanism of pentalenene synthase is a complex carbocationic cascade that proceeds through a series of cyclizations and rearrangements. iastate.edu The reaction is initiated by the ionization of farnesyl diphosphate, leading to an allylic cation-pyrophosphate ion pair. This is followed by an intramolecular electrophilic attack of the cation on the distal double bond to form a humulyl cation intermediate. ebi.ac.uk

A subsequent 1,2-hydride shift results in a protoilludyl cation, which then undergoes a dyotropic rearrangement. ebi.ac.uk The final step in the formation of pentalenene is the deprotonation of the resulting pentalenyl cation. ebi.ac.ukiastate.edu

Stereochemical studies using isotopically labeled farnesyl diphosphate have revealed that the formation of the C-4,5 bond in pentalenene occurs through an SE' reaction with an orthogonal relationship between the forming C-C bond and the breaking C-H bond. cdnsciencepub.com Specifically, it has been demonstrated that the H-8si of farnesyl diphosphate is lost during the cyclization to pentalenene. cdnsciencepub.com The stereochemistry of the reaction is also influenced by the binding orientation of the substrate within the enzyme's active site. nih.gov

Table 1: Pentalenene Synthase (PtlA/PenA/PntA) Summary

Feature Description
Enzyme Class Lyase (EC 4.2.3.7) wikipedia.org
Substrate (2E,6E)-Farnesyl Diphosphate (FPP) nih.gov
Product Pentalenene nih.gov
Cofactor Mg2+ebi.ac.uk
Key Intermediates Humulyl cation, Protoilludyl cation, Pentalenyl cation ebi.ac.ukiastate.edu
Key Mechanistic Steps FPP ionization, Cyclization, 1,2-hydride shift, Dyotropic rearrangement, Deprotonation ebi.ac.uk
Stereochemistry Loss of H-8si from FPP cdnsciencepub.com

Following the formation of the pentalenene hydrocarbon scaffold, a series of oxidative enzymes sequentially modify the molecule to introduce the functional groups characteristic of this compound. These enzymes include cytochrome P450s, non-heme iron dioxygenases, and short-chain dehydrogenases, which work in a coordinated fashion to hydroxylate, oxidize, and ultimately form the lactone ring.

Cytochrome P450 monooxygenases play a pivotal role in the oxidative functionalization of the pentalenene skeleton.

PtlI (CYP183A1) : This enzyme is encoded within the this compound biosynthetic gene cluster in Streptomyces avermitilis. nih.gov PtlI is responsible for the initial allylic oxidation of pentalenene. It catalyzes the stepwise, three-step oxidation of a methyl group to a carboxylic acid, converting pentalenene into pentalen-13-al via a pentalen-13-ol intermediate. nih.gov

CYP105D7 : Found in S. avermitilis, this cytochrome P450 is not located within the primary this compound gene cluster. nih.govresearchgate.net CYP105D7 catalyzes the hydroxylation of 1-deoxypentalenic acid at the C1 position to produce pentalenic acid, a known shunt metabolite of the main this compound pathway. nih.govresearchgate.net This enzyme exhibits broad substrate specificity. researchgate.net

PenM/PntM (CYP161C2) : This cytochrome P450 is responsible for the final and highly unusual oxidative rearrangement in this compound biosynthesis. It catalyzes the conversion of this compound F through a mechanism that involves the transient generation and rearrangement of a neopentyl cation. researchgate.net

PtlH is a non-heme iron, α-ketoglutarate-dependent dioxygenase that participates in the this compound biosynthetic pathway in Streptomyces avermitilis. nih.govnih.govnih.gov This enzyme is a member of the Fe(II)/α-ketoglutarate-dependent hydroxylase subfamily. nih.govelectronicsandbooks.com

PtlH catalyzes the stereospecific hydroxylation of 1-deoxypentalenic acid to form 11β-hydroxy-1-deoxypentalenic acid. nih.govnih.govdrugbank.com This reaction is an essential step in the pathway, introducing a key hydroxyl group that is further oxidized in a subsequent step. The crystal structure of PtlH reveals a double-stranded barrel helix fold, which is characteristic of this enzyme superfamily. nih.govnih.gov

PtlF is an NAD+-dependent short-chain dehydrogenase/reductase (SDR) encoded by the ptlF gene within the S. avermitilis this compound gene cluster. nih.gov This enzyme is responsible for the oxidation of the hydroxyl group introduced by PtlH.

Specifically, PtlF catalyzes the oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid, a previously uncharacterized intermediate in the this compound pathway. nih.gov While PtlF can also use NADP+ as a cofactor, it displays a significant, 150-fold preference for NAD+. The enzyme has a pH optimum of 8.0 and exhibits Michaelis-Menten kinetics with a kcat of 0.65 s-1. nih.gov

Table 2: Oxidative Enzymes in this compound Biosynthesis

Enzyme Class Substrate Product Cofactor(s) Function
PtlI Cytochrome P450 (CYP183A1) Pentalenene Pentalen-13-al NADPH, O2 Stepwise allylic oxidation nih.gov
CYP105D7 Cytochrome P450 1-Deoxypentalenic acid Pentalenic acid NADPH, O2 C1-hydroxylation (shunt pathway) nih.govresearchgate.net
PenM/PntM Cytochrome P450 (CYP161C2) This compound F This compound NADPH, O2 Final oxidative rearrangement researchgate.net
PtlH Non-Heme Iron Dioxygenase 1-Deoxypentalenic acid 11β-Hydroxy-1-deoxypentalenic acid Fe(II), α-ketoglutarate, O2 C11-hydroxylation nih.govnih.gov
PtlF Short-Chain Dehydrogenase 1-Deoxy-11β-hydroxypentalenic acid 1-Deoxy-11-oxopentalenic acid NAD+ Oxidation of C11-hydroxyl group nih.gov

Oxidative Enzymes and Sequential Transformations

Baeyer-Villiger Monooxygenases (e.g., PtlE/PenE/PntE)

The biosynthesis of this compound involves a critical oxidation step catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes facilitate the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting a ketone to an ester or lactone. mdpi.comresearchgate.net In the this compound pathway, specific BVMOs are responsible for the formation of the characteristic lactone ring.

In Streptomyces exfoliatus and Streptomyces arenae, the enzymes PenE and PntE, respectively, have been identified as the BVMOs that catalyze the Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to yield this compound D. nih.govqmul.ac.uk Similarly, in Streptomyces avermitilis, the orthologous enzyme PtlE is hypothesized to carry out the same crucial transformation. nih.govnih.gov Recombinant PtlE has been shown to catalyze a Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid, although it resulted in a rearranged product named neothis compound D, indicating a different regiochemistry of oxygen insertion. nih.gov The amino acid sequence of a predicted BVMO from Streptomyces sp. NRRL S-4, designated PllE, shows high identity and similarity to PntE and contains the conserved fingerprint motifs for type I BVMOs. nih.gov

These enzymes are crucial for the later stages of this compound biosynthesis, creating the lactone structure that is a hallmark of this class of antibiotics. nih.gov

EnzymeOrganismSubstrateProduct
PenE Streptomyces exfoliatus1-deoxy-11-oxopentalenic acidThis compound D
PntE Streptomyces arenae1-deoxy-11-oxopentalenic acidThis compound D
PtlE Streptomyces avermitilis1-deoxy-11-oxopentalenic acidNeothis compound D
PllE Streptomyces sp. NRRL S-4Predicted: 1-deoxy-11-oxopentalenic acidPredicted: this compound D

Biosynthetic Intermediates and Shunt Metabolites

The biosynthetic pathway to this compound proceeds through a series of oxidized intermediates. Concurrently, some of these intermediates can be diverted from the main pathway to form what are known as shunt metabolites.

A pivotal intermediate in the this compound biosynthetic pathway is 1-deoxy-11β-hydroxypentalenic acid . This compound is formed from the hydroxylation of 1-deoxypentalenic acid, a reaction catalyzed by the non-heme iron dioxygenase PtlH in Streptomyces avermitilis. nih.govenzyme-database.org The biochemical function of PtlH was confirmed through the expression of the recombinant enzyme and characterization of its product. nih.gov

Following its formation, 1-deoxy-11β-hydroxypentalenic acid is then oxidized by a short-chain dehydrogenase, PtlF, to generate another key intermediate, 1-deoxy-11-oxopentalenic acid . nih.gov This ketone then serves as the substrate for the Baeyer-Villiger monooxygenase (PtlE/PenE/PntE) that forms the lactone ring of the this compound core. nih.govnih.gov The identification of these intermediates has been crucial in elucidating the stepwise enzymatic transformations that lead to the final this compound product.

In addition to the main biosynthetic pathway, several metabolites are produced through diversions, known as shunt pathways. Pentalenic acid is a well-characterized shunt metabolite isolated from numerous Streptomyces species that produce this compound. nih.govbioaustralis.comresearchgate.net It is formed by the hydroxylation of the intermediate 1-deoxypentalenic acid at the C-1 position. nih.gov In S. avermitilis, this reaction is catalyzed by a cytochrome P450 enzyme, CYP105D7, which is encoded by a gene outside the main this compound biosynthetic gene cluster. nih.govresearchgate.netnih.gov

Other significant metabolites that have been characterized include pentalenolactones D, E, and F . nih.gov While initially considered potential intermediates, they are now understood to be late-stage products in the pathway, with this compound D being a direct product of the Baeyer-Villiger oxidation. nih.gov Pentalenolactones E and F are subsequently formed from this compound D through oxidations catalyzed by Fe(2+)-α-ketoglutarate-dependent dioxygenases such as PenD, PntD, and PtlD. nih.gov

Recently, two new shunt metabolites, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid , were isolated from Streptomyces sp. NRRL S-4, further illustrating the metabolic diversity within the this compound biosynthetic pathway. nih.govmdpi.com

MetaboliteTypePrecursor
Pentalenic acid Shunt Metabolite1-deoxypentalenic acid
This compound D Late-stage Intermediate1-deoxy-11-oxopentalenic acid
This compound E Late-stage IntermediateThis compound D
This compound F Late-stage IntermediateThis compound D
1-deoxy-8α-hydroxypentalenic acid Shunt Metabolite1-deoxypentalenic acid
1-deoxy-9β-hydroxy-11-oxopentalenic acid Shunt Metabolite1-deoxy-11-oxopentalenic acid

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated at the transcriptional level by specific activator proteins and through feedback mechanisms involving the pathway's own products.

Transcriptional Regulators (e.g., MarR/SlyA family activators PenR and PntR)

The transcriptional regulation of the this compound biosynthetic gene clusters in Streptomyces exfoliatus and Streptomyces arenae is controlled by the proteins PenR and PntR, respectively. nih.govasm.org These proteins belong to the MarR/SlyA family of transcriptional regulators. nih.gov Genetic deletion of penR in S. exfoliatus resulted in a significant decrease in this compound production, which could be restored by complementing the mutant with either penR or pntR. nih.govasm.org This demonstrates their role as positive regulators, or activators, of the biosynthetic genes. nih.gov

Further studies have shown that PenR binds to the promoter regions of the biosynthetic operons, activating their transcription. nih.gov Interestingly, both PenR and PntR also act as autorepressors, binding to the promoter of their own gene to control their expression. asm.orgnih.gov

Product-Mediated Regulation and Ligand Interactions

The regulatory activity of PenR and PntR is modulated by the end products of the biosynthetic pathway. nih.gov this compound itself, as well as the late-stage biosynthetic intermediates pentalenolactones D and F, can act as small molecule ligands for both PenR and PntR. nih.govnih.gov

When these compounds reach a sufficient intracellular concentration, they bind to the PenR or PntR protein. nih.gov This binding induces a conformational change in the regulator, causing it to be released from its target DNA sequences in the promoter regions. nih.gov This release of the activator protein attenuates the transcription of the biosynthetic genes, thus providing a negative feedback loop to prevent the overproduction of the antibiotic. nih.gov This product-mediated regulation allows the producing organism to finely tune the synthesis of this compound in response to its accumulation.

Environmental and Substrate Influences

The biosynthesis of this compound, a complex secondary metabolite produced by various Streptomyces species, is intricately regulated by a variety of external factors. These environmental and substrate influences can significantly impact the metabolic pathways responsible for its production, ultimately affecting the yield and efficiency of its synthesis. Key factors that have been identified to play a crucial role include the composition of the culture medium, particularly the types and concentrations of carbon and nitrogen sources, as well as physicochemical parameters such as pH and temperature.

The production of secondary metabolites, including antibiotics like this compound, is often not directly linked to the primary growth of the microorganism. Instead, it is typically initiated in response to specific nutritional cues or environmental stressors. This complex regulation ensures that the energy and resources of the organism are channeled towards the production of these specialized compounds under conditions where they might confer a competitive advantage.

Influence of Carbon and Nitrogen Sources

The availability and nature of carbon and nitrogen sources in the fermentation medium are critical determinants of secondary metabolite production in Streptomyces. While rapidly metabolizable carbon sources like glucose can support robust initial growth, they may also exert a phenomenon known as carbon catabolite repression (CCR). This regulatory mechanism can suppress the expression of genes involved in the biosynthesis of secondary metabolites. Consequently, the selection of an appropriate carbon source is a crucial step in optimizing this compound production. For instance, in the production of kanamycin by Streptomyces kanamyceticus, galactose was found to be a more suitable carbon source than glucose, leading to moderate yields of the antibiotic. nih.gov Similarly, studies on other Streptomyces species have shown that monosaccharides can be effective for growth, while other carbon sources may be more conducive to the production of specific bioactive compounds. researchgate.net

Nitrogen sources also play a pivotal role in regulating this compound biosynthesis. Both the type and concentration of nitrogen can influence the onset and level of antibiotic production. Organic nitrogen sources, such as peptone and yeast extract, have been shown to support good growth and, in some cases, enhance the yield of antimicrobial compounds compared to inorganic sources. researchgate.net For example, in a study on Streptomyces sp. LH9, peptone was identified as the optimal nitrogen source for the production of its antibacterial metabolites. In contrast, inorganic nitrogen sources like ammonium salts can sometimes lead to the repression of secondary metabolism. The carbon-to-nitrogen ratio within the medium is another critical parameter that can significantly influence the metabolic flux towards either primary growth or secondary metabolite synthesis.

The following table summarizes the findings from a study on the optimization of antibacterial metabolite production by Streptomyces sp. LH9, which can provide insights into the potential effects of different carbon and nitrogen sources on this compound biosynthesis.

Carbon Source (2.5%)Average Inhibition Zone (mm)Nitrogen Source (0.5%)Average Inhibition Zone (mm)
Dextrose19.3Peptone18.3
Galactose17.6Soybean15.6
Glucose18.6Beef Extract11.3
Glycerol16.3Malt Extract13.6
Maltose15.3Casein12.3
Sorbitol14.6Control0
Sucrose13.3
Control0
Data adapted from a study on Streptomyces sp. LH9, illustrating the impact of different carbon and nitrogen sources on the production of antibacterial metabolites. The specific production of this compound was not measured in this study.

Influence of Physicochemical Factors: pH and Temperature

Physicochemical parameters such as pH and temperature are critical for both the growth of Streptomyces and the production of this compound. Most Streptomyces species exhibit optimal growth in a pH range of 6.5 to 8.0. Deviations from this optimal range can inhibit growth and, consequently, secondary metabolite production. For the production of antibacterial metabolites by Streptomyces sp. LH9, a neutral pH of 7 was found to be optimal. Interestingly, the pH of the fermentation medium can change over the course of the cultivation due to the consumption of substrates and the production of metabolic byproducts.

The table below presents data on the effect of temperature on the production of antibacterial metabolites by Streptomyces sp. LH9.

Temperature (°C)Average Inhibition Zone (mm)
2513.3
3018.6
3515.6
4011.3
458.6
Data adapted from a study on Streptomyces sp. LH9, showing the influence of incubation temperature on the production of antibacterial metabolites. The specific production of this compound was not measured in this study.

Iii. Chemical Synthesis and Derivatives of Pentalenolactone

Total Synthesis Approaches

The total synthesis of pentalenolactone and its various forms has been a subject of extensive research since its discovery. These efforts have led to the development of numerous strategies to assemble its unique and highly compact carbon framework, which features a rare, angularly fused tricyclic pentanoid lactone structure researchgate.net. The first total synthesis of (±)-pentalenolactone was achieved in 1978 researchgate.netacs.org. Since then, various other members of the this compound family, including E, F, G, H, and P, have been synthesized researchgate.netelsevierpure.comacs.org.

The compact and strained tricyclic core of this compound demands precise control over the three-dimensional arrangement of its atoms (stereochemistry). Researchers have developed novel strategies for the stereoselective synthesis of the this compound skeleton. One approach successfully constructed the stable methyl ester of this compound A researchgate.net. This synthesis featured an intramolecular Pauson–Khand reaction to form a key cyclopentenone intermediate and a subsequent trimethylsilyl (TMS)-mediated telescoped intramolecular Michael/olefination (TIMO) reaction. This TIMO reaction was instrumental in constructing the quaternary carbon-based and highly strained tricyclic core of the molecule researchgate.netscholarsportal.info. Another formal synthesis utilized a continuous-flow oxa-di-π-methane rearrangement for building the diquinane (two fused five-membered rings) core figshare.com.

The construction of the this compound framework has served as a platform for the application and development of powerful chemical reactions. Several key methodologies have been pivotal in various total synthesis campaigns.

Diels-Alder Reaction : This cycloaddition reaction is used to form six-membered rings and set multiple stereocenters in a single step. In one enantiospecific synthesis, an exo-diastereoselective Diels-Alder reaction was a key step in assembling the core structure acs.orgnih.gov. Another formal synthesis employed a Diels–Alder reaction of a masked o-benzoquinone to construct a functionalized bicyclo[2.2.2]octenone intermediate figshare.com.

Pauson-Khand Reaction (PKR) : The PKR is a cobalt-mediated reaction that efficiently constructs cyclopentenone frameworks from an alkyne, an alkene, and carbon monoxide. It has proven to be a valuable tool in natural product synthesis and was notably used to form a key cyclopentenone intermediate in the total synthesis of this compound A methyl ester researchgate.netscholarsportal.info.

Ozonolysis : This reaction uses ozone to cleave carbon-carbon double bonds, typically to form carbonyl compounds. A nonsymmetric ozonolysis was a crucial step in an enantiospecific synthesis, used to precisely break a double bond and set the stage for the subsequent formation of the bicyclic[3.3.0]octene framework acs.orgnih.gov.

Annulation Strategies : Various ring-forming (annulation) strategies are employed to build the fused ring system. For instance, an oxidative cleavage/oxidation sequence was used for the annulation of the δ-lactone (C ring) in a formal synthesis of this compound A methyl ester figshare.com.

Interactive Table of Key Synthesis Reactions

Reaction MethodologyRole in this compound SynthesisExample Application
Diels-Alder ReactionConstruction of cyclic frameworks and setting stereochemistry.Assembly of a functionalized bicyclo[2.2.2]octenone intermediate figshare.com.
Pauson-Khand ReactionFormation of the cyclopentenone ring.Key step in the stereoselective synthesis of this compound A methyl ester researchgate.netscholarsportal.info.
OzonolysisCleavage of double bonds to install carbonyl groups for further transformations.Used in an enantiospecific approach to prepare for the assembly of the bicyclic core acs.orgnih.gov.
AnnulationFormation of the fused rings of the this compound core.An oxidative cleavage/oxidation sequence to form the C ring lactone figshare.com.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs—molecules that are structurally similar to this compound—is essential for probing its biological function and identifying the key structural features responsible for its activity.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds and evaluating their biological activity to understand which parts of the molecule are essential for its function. For this compound, SAR studies have established the importance of the fused lactone ring system researchgate.net. By isolating and identifying naturally occurring analogs, such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, researchers can gain insights into the biosynthetic pathway and SAR nih.govnih.govmdpi.com. These specific analogs, which lack the complete epoxylactone moiety of this compound, exhibited only moderate antimicrobial activities nih.gov. This finding conceptually underscores the critical role of the intact epoxylactone region for potent biological action. The synthesis of a library of analogs allows for a more systematic exploration of how structural modifications across the molecule's scaffold impact its ability to inhibit its target, glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

The biological activity of this compound is attributed to its electrophilic epoxylactone moiety, which covalently binds to a key cysteine residue in the active site of the enzyme GAPDH, thereby inhibiting it nih.govmdpi.com. The synthesis and study of compounds with modifications to this crucial functional group are therefore of high interest. The isolation of natural analogs that lack this feature and show reduced activity confirms its importance nih.gov. Synthetic efforts can be directed at creating derivatives where the epoxide's reactivity is tuned—either increased or decreased—to potentially alter the compound's potency, selectivity, or stability. For example, altering the substituents on the lactone ring or the epoxide itself could modify the electrophilicity of the system and its interaction with the target enzyme.

Exploration of Structural Diversity

The exploration of structural diversity within the this compound family of molecules is a significant area of research, driven by the quest for novel bioactive compounds. This exploration primarily proceeds through two main avenues: the isolation of new natural analogs from microbial sources and the chemical synthesis of novel derivatives. These approaches have led to the identification of a wide range of this compound-related structures, each with unique chemical features.

Natural Analogs and Biosynthetic Shunt Metabolites

Genome mining of various Streptomyces species has proven to be a fruitful strategy for discovering new this compound derivatives. mdpi.comnih.gov The biosynthetic gene clusters (BGCs) responsible for this compound production can produce not only the final active compounds but also a variety of intermediates and shunt metabolites, which are compounds diverted from the main biosynthetic pathway. mdpi.com

For instance, a chemical investigation of Streptomyces sp. NRRL S-4, guided by genomic information, led to the isolation of two novel sesquiterpenoids that are shunt metabolites of the this compound pathway. mdpi.comnih.gov These compounds were identified as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. mdpi.com Their discovery confirms that the this compound pathway is active in this strain and highlights how variations in the later oxidative steps of the biosynthesis can lead to structural diversification. mdpi.comnih.gov The formation of these analogs is likely due to the activity of specific hydroxylase enzymes, such as cytochrome P450s, that can act on biosynthetic intermediates like 1-deoxypentalenic acid. mdpi.com

The biosynthesis of this compound itself is a complex enzymatic cascade that provides numerous opportunities for structural variation. The pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to the hydrocarbon pentalenene (B1246303). nih.govnih.gov A series of subsequent oxygenation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (e.g., PtlI) and non-heme iron-dependent dioxygenases (e.g., PtlH), modify the pentalenene core. nih.govnih.gov These enzymatic steps generate a series of intermediates, including:

Pentalen-13-ol nih.gov

Pentalen-13-al nih.gov

1-deoxypentalenic acid nih.gov

1-deoxy-11β-hydroxypentalenic acid nih.govnih.gov

1-deoxy-11-oxopentalenic acid nih.gov

Each of these intermediates represents a potential starting point for generating novel derivatives through natural biological processes or synthetic modifications. The isolation of numerous biosynthetic intermediates and shunt products from various this compound-producing Streptomyces has been a key method for expanding the known chemical space of this family. mdpi.comnih.gov

Synthetic Derivatives

In addition to the discovery of natural analogs, total synthesis and semi-synthetic modifications have been instrumental in creating structural diversity. Organic chemists have developed multiple routes to synthesize the core tricyclic structure of pentalenolactones, enabling the creation of derivatives that may not be accessible through natural pathways. figshare.comacs.org These synthetic efforts have successfully produced various members of the family, including this compound A methyl ester, this compound E, this compound F, and this compound G methyl ester. figshare.comacs.orgscripps.eduacs.org The ability to construct the molecule from simple starting materials provides access to a wide range of analogs through the introduction of different functional groups at various stages of the synthesis.

The table below summarizes a selection of naturally occurring and synthetic this compound derivatives, highlighting the key structural modifications that contribute to the family's diversity.

Table 1: Selected this compound Derivatives and Structural Features

Derivative Name Key Structural Modification/Feature Source
This compound Contains the characteristic α-methylene-γ-lactone and epoxide moieties Natural Product (Streptomyces sp.)
This compound F Hydroxylated derivative Natural Product (S. avermitilis) nih.gov
This compound D Intermediate lacking the final epoxide ring Natural Product (Streptomyces sp.) nih.gov
Pentalenic Acid Early biosynthetic precursor, a carboxylic acid Natural Product (S. avermitilis) nih.gov
1-deoxypentalenic acid Key biosynthetic intermediate Natural Product (Streptomyces sp.) nih.gov
1-deoxy-8α-hydroxypentalenic acid Shunt metabolite with hydroxylation at the C-8 position Natural Product (Streptomyces sp. NRRL S-4) mdpi.comnih.gov
1-deoxy-9β-hydroxy-11-oxopentalenic acid Shunt metabolite with hydroxylation at C-9 and a ketone at C-11 Natural Product (Streptomyces sp. NRRL S-4) mdpi.comnih.gov
This compound A Methyl Ester Methyl ester derivative of this compound A Synthetic figshare.comfigshare.com

Table of Mentioned Compounds

Compound Name
1-deoxy-11-oxopentalenic acid
1-deoxy-11β-hydroxypentalenic acid
1-deoxy-8α-hydroxypentalenic acid
1-deoxy-9β-hydroxy-11-oxopentalenic acid
1-deoxypentalenic acid
Farnesyl diphosphate
Pentalen-13-al
Pentalen-13-ol
Pentalenene
Pentalenic Acid
This compound
This compound A
This compound A Methyl Ester
This compound D
This compound E
This compound F
This compound G

Iv. Biological Activities and Mechanisms of Action Excluding Clinical

Antimicrobial Activity

Pentalenolactone demonstrates a broad spectrum of antimicrobial properties, affecting various microorganisms, including bacteria, fungi, and protozoa. mdpi.comnih.govmdpi.com Its efficacy is rooted in its unique chemical structure, particularly the electrophilic epoxylactone moiety, which is crucial for its biological function. nih.gov

This compound and its analogs have been shown to be active against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, analogs have demonstrated moderate activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The compound's activity extends to fungi and some protozoa as well. mdpi.commdpi.com Studies on the protozoan Trypanosoma brucei, the causative agent of sleeping sickness, have shown that bloodstream forms of the parasite are susceptible to low concentrations of this compound. nih.gov This suggests a critical dependence on the glycolytic pathway for energy production in this stage of the parasite's life cycle. nih.gov In contrast, the procyclic form, which can generate ATP through other means, is not inhibited even by high concentrations of the antibiotic. nih.gov

OrganismTypeCompoundMIC (μg/mL)Reference
Staphylococcus aureus ATCC 25923Gram-positive bacterium1-deoxy-8α-hydroxypentalenic acid16 nih.gov
Staphylococcus aureus ATCC 25923Gram-positive bacterium1-deoxy-9β-hydroxy-11-oxopentalenic acid16 nih.gov
Escherichia coli ATCC 25922Gram-negative bacterium1-deoxy-8α-hydroxypentalenic acid32 nih.gov
Escherichia coli ATCC 25922Gram-negative bacterium1-deoxy-9β-hydroxy-11-oxopentalenic acid16 nih.gov

The primary molecular target of this compound is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.gov This enzyme plays a crucial role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate. By inhibiting GAPDH, this compound effectively disrupts the central metabolic pathway of glycolysis, leading to a depletion of ATP and ultimately cell death in susceptible organisms. nih.gov The inhibition is specific and irreversible. nih.govnih.gov

This compound acts as a covalent inhibitor of GAPDH. mdpi.com The mechanism involves the alkylation of a specific cysteine residue within the enzyme's active site. nih.gov Through detailed studies, this critical residue has been identified as Cysteine-149 (Cys149). nih.gov The electrophilic epoxylactone ring of this compound is susceptible to nucleophilic attack by the thiol group of Cys149. nih.govnih.gov This reaction results in the formation of a stable covalent bond between the antibiotic and the enzyme, leading to its irreversible inactivation. nih.gov It has been shown that this modification occurs on a single cysteine residue in each subunit of the tetrameric GAPDH enzyme. nih.gov

Kinetic studies of the interaction between this compound and rabbit muscle GAPDH have revealed that the inactivation is a time-dependent and irreversible process. nih.gov The kinetics of this inactivation are biphasic, characterized by an initial rapid phase followed by a slower second phase. nih.gov this compound acts as a competitive inhibitor with respect to the enzyme's substrate, glyceraldehyde-3-phosphate, indicating that it binds at or near the active site. nih.gov Conversely, its inhibition is uncompetitive with respect to NAD+, another substrate of the enzyme. nih.gov The presence of NAD+ has been observed to stimulate the inactivation process by increasing the apparent affinity of the enzyme for this compound. nih.gov In contrast, the substrate glyceraldehyde-3-phosphate provides protection against inactivation by the antibiotic. nih.gov

ParameterObservationReference
Nature of InhibitionTime-dependent, irreversible nih.gov
Inactivation KineticsBiphasic (initial rapid phase, slower second phase) nih.gov
Inhibition vs. Glyceraldehyde-3-PhosphateCompetitive nih.gov
Inhibition vs. NAD+Uncompetitive nih.gov
Effect of NAD+Stimulates inactivation nih.gov
Effect of Glyceraldehyde-3-PhosphateProtects against inactivation nih.gov

This compound exhibits a degree of specificity in its inhibition of GAPDH from different organisms. A notable example is its effect on Trypanosoma brucei. The bloodstream form of this protozoan parasite is highly reliant on glycolysis for its energy supply and is killed by low concentrations of this compound (1.5 µg/ml). nih.gov This highlights the vulnerability of organisms that lack alternative energy-generating pathways. In contrast, the procyclic (insect) form of T. brucei can utilize other metabolic pathways and is resistant to this compound, showing no growth inhibition even at high concentrations (75 µg/ml). nih.gov This differential sensitivity underscores the specific dependence on GAPDH activity for the survival of the bloodstream form of the parasite. nih.gov

Molecular Mechanism: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Microbial Resistance Mechanisms to this compound

Microorganisms that produce antibiotics have evolved self-resistance mechanisms to avoid suicide. In the case of this compound-producing organisms like Streptomyces arenae, the primary resistance strategy involves the expression of a modified, insensitive form of the target enzyme, GAPDH. nih.gov These producer strains possess two distinct isoforms of GAPDH: a constitutive, this compound-sensitive form and an inducible, this compound-insensitive form. mdpi.comnih.gov The production of the resistant GAPDH isoform is switched on concurrently with the biosynthesis of this compound. nih.gov This resistant enzyme is encoded by a specific gene within the this compound biosynthetic gene cluster, ensuring that the organism can maintain its central metabolism while producing the antibiotic. nih.gov

Role of this compound-Insensitive GAPDH Isoenzymes (e.g., gap1)

One of the primary self-resistance mechanisms employed by this compound-producing organisms, such as Streptomyces avermitilis and Streptomyces sp. AP22, is the expression of a genetically distinct, this compound-insensitive isoenzyme of GAPDH. mdpi.comnih.gov This resistance is conferred by a specific gene, often designated as gap1, which is located within the this compound biosynthetic gene cluster. mdpi.comnih.govnih.gov

The presence of the gap1 gene allows the producing organism to maintain normal glycolytic function despite the presence of the antibiotic. nih.gov Studies involving recombinant Gap1 protein expressed in Escherichia coli have demonstrated its remarkable resilience. The recombinant Gap1 enzyme retained its full catalytic activity even after being exposed to high concentrations of this compound (0.6 mM) for a duration that would completely inactivate sensitive GAPDH enzymes, such as those from rabbits. nih.gov This intrinsic insensitivity ensures the survival of the producing microorganism. mdpi.comnih.gov Typically, these organisms harbor at least two GAPDH isoenzymes: a constitutive, this compound-sensitive form and an inducible, this compound-insensitive form encoded by gap1. mdpi.com

Mutations Conferring Resistance (e.g., gapA gene)

Resistance to this compound can also arise from specific mutations within the gene encoding the standard, sensitive GAPDH enzyme, such as the gapA gene. mdpi.com These mutations alter the protein's structure in a way that prevents or reduces the inhibitory action of this compound.

A notable example of such a resistance-conferring mutation was identified in E. coli. A single point mutation in the gapA gene, specifically a transition from adenine (B156593) to thymine (B56734) at nucleotide position 523, resulted in an eight-fold increase in resistance to this compound. mdpi.com This nucleotide change leads to a crucial amino acid substitution in the GAPDH protein, replacing threonine with serine at position 175 (T175S). mdpi.com Structural analysis suggests that this change, specifically the absence of a methyl group in serine compared to threonine, is sufficient to confer tolerance to the antibiotic without inducing major conformational changes in the enzyme. mdpi.com

Table 1: Example of Mutation Conferring this compound Resistance

GeneMutationAmino Acid ChangeOrganismResult
gapAA→T transition at position 523Threonine to Serine at position 175 (T175S)E. coli8-fold increase in resistance to this compound. mdpi.com

Transmembrane Efflux Proteins (e.g., ptlG)

While efflux pumps are a common mechanism for antibiotic resistance in bacteria, actively transporting toxic compounds out of the cell, specific information regarding a transmembrane efflux protein named ptlG and its role in this compound resistance is not detailed in the available research literature. The primary documented resistance mechanisms for this compound center on target modification through insensitive isoenzymes and point mutations.

Other Investigated Biological Activities (Non-Clinical)

Beyond its antimicrobial properties and the corresponding resistance mechanisms, this compound has been investigated for other biological activities in non-clinical, research-focused contexts.

Impact on Vascular Smooth Muscle Cell Proliferation (Research context only)

In a research setting, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). The addition of this compound to quiescent rat VSMCs alongside serum resulted in a dose-dependent inhibition of cell proliferation and DNA synthesis, an effect that was not associated with cell death.

The mechanism behind this inhibition appears to be mediated by the disruption of the extracellular signal-regulated kinase (ERK1/2) cascade. nih.gov this compound was found to inhibit the phosphorylation of both ERK1/2 and its upstream kinase, MEK1/2, which are critical for cell proliferation signaling. nih.gov

Table 2: Research Findings on this compound and VSMC Proliferation

ActivityEffectMechanism
Cell ProliferationDose-dependent inhibition. nih.govMediated by inhibition of the ERK1/2 cascade. nih.gov
DNA SynthesisDose-dependent inhibition. nih.govNot explicitly detailed, but linked to proliferation inhibition.
Cell ViabilityInhibition was not associated with cell death. nih.govN/A

Potential as Research Tool

The unique interaction between this compound and GAPDH, along with the specific mechanisms of resistance, gives the compound potential as a specialized tool in molecular biology and genetic research.

The gene conferring resistance to this compound, such as a mutated gapA gene, can be employed as a novel selectable marker in genetic engineering. mdpi.comnih.gov In molecular cloning and transformation experiments, selectable markers are essential for identifying cells that have successfully incorporated a foreign genetic construct.

A genetic construct containing the mutated gapA gene that confers this compound resistance can be introduced into a host organism like E. coli. When these cells are grown on a medium containing this compound, only the successfully transformed cells possessing the resistance gene will survive. mdpi.com This offers a valuable alternative to commonly used selectable markers that confer resistance to clinically relevant antibiotics like ampicillin (B1664943) or kanamycin. nih.gov The use of a non-clinical antibiotic like this compound as a selection agent avoids the potential for creating pathogens with resistance to medically important drugs. nih.gov

Applications in Molecular Biology Studies

This compound serves as a valuable tool in molecular biology research primarily due to its specific and potent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com This inhibitory action allows for the detailed investigation of GAPDH's function and the broader consequences of its disruption in cellular processes.

The primary mechanism of action is the irreversible inhibition of GAPDH. nih.gov this compound, a sesquiterpenoid antibiotic, achieves this by covalently modifying a specific cysteine residue, Cys-149, located at the enzyme's active site. mdpi.comnih.gov This modification, or alkylation, occurs via a nucleophilic attack from the cysteine residue on the C9-C10 epoxide of the this compound molecule. mdpi.comnih.gov The covalent bond formation effectively inactivates the enzyme. nih.gov Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and an uncompetitive inhibitor concerning NAD+. nih.gov The presence of NAD+ has been observed to enhance the inactivation of GAPDH by increasing the enzyme's apparent affinity for this compound. nih.gov

A significant application of this compound in molecular biology is its use as a novel selectable marker for genetic manipulation techniques like cloning and transformation. mdpi.com This is particularly useful for studying strains of bacteria that are already resistant to commonly used selectable markers such as ampicillin or kanamycin. mdpi.com This system utilizes a genetic construct that includes the gene for GAPDH (gapA) containing a specific mutation that confers resistance to this compound. mdpi.com When this construct is introduced into host cells, only the cells that have successfully incorporated the plasmid will be able to grow in a medium containing this compound, as their mutated GAPDH is not inhibited by the antibiotic. mdpi.com This application is advantageous as this compound is not used in clinical practice, thereby avoiding the risk of spreading resistance to clinically relevant antibiotics. mdpi.com

Furthermore, radiolabeled derivatives of this compound, such as [2,3,7,8-3H4]tetrahydrothis compound, have been synthesized and used to probe the active site of GAPDH. nih.gov These molecular probes allow for the precise identification of the binding site and the specific amino acid residue involved in the covalent modification, which was confirmed to be Cys-149. nih.gov Such studies are crucial for understanding enzyme structure-function relationships and for the rational design of other specific enzyme inhibitors.

Table 1: Research Findings on this compound's Application in Molecular Biology

Research Focus Key Findings Reference
Mechanism of GAPDH Inhibition This compound causes time-dependent, irreversible inhibition of rabbit muscle GAPDH. The kinetics are biphasic. It acts as a competitive inhibitor with respect to glyceraldehyde-3-phosphate and uncompetitive with respect to NAD+. nih.gov
Site of Action This compound covalently binds to the active site Cys-149 residue in each subunit of the homotetrameric GAPDH enzyme. nih.gov
Molecular Probe Development Tritiated tetrahydrothis compound (B142880) was used as a radiolabeled probe to identify the specific site of alkylation on GAPDH through tryptic digestion and HPLC purification of the labeled peptide. nih.gov
Selectable Marker System A mutation in the gapA gene, which encodes GAPDH, confers resistance to this compound. This allows for its use as a selectable marker in genetic and molecular biology studies, especially for strains with existing antibiotic resistance. mdpi.com

V. Analytical Methodologies in Pentalenolactone Research

Chromatographic Separation Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS-ELSD)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.org This combination is instrumental in the analysis of complex mixtures, such as those found in bacterial fermentation extracts containing pentalenolactone and its various biosynthetic intermediates. wikipedia.orgthermofisher.com

In the context of this compound research, LC-MS serves several critical functions. Initially, high-performance liquid chromatography (HPLC) separates the individual compounds in the sample based on their interactions with the stationary and mobile phases. thermofisher.com This is particularly useful for separating structurally similar this compound analogs and isomers, which a mass spectrometer alone cannot differentiate. thermofisher.com Following separation, the eluted compounds are ionized, typically using a technique like electrospray ionization (ESI), and introduced into the mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions, providing precise molecular weight information that aids in the identification of known compounds or the characterization of new ones. nih.gov High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of novel this compound-related metabolites with high accuracy. mdpi.com

The coupling of an Evaporative Light Scattering Detector (ELSD) with LC-MS provides a universal detection method that is not dependent on the chromophoric properties of the analyte, making it suitable for detecting a wide range of compounds, including those lacking a UV-absorbing structure. This setup is valuable for assessing the purity of isolated compounds, such as in the quality control of this compound standards, which can be certified as ≥95% pure by LC/MS-ELSD. sigmaaldrich.com

Genetic and Molecular Biology Techniques for Biosynthesis Studies

Understanding the biosynthesis of this compound has been greatly advanced by the application of genetic and molecular biology tools. These techniques have enabled the identification and functional characterization of the this compound biosynthetic gene cluster (pnt or pen) in various Streptomyces species. ebi.ac.ukresearchgate.net

A primary strategy for characterizing the function of putative biosynthetic genes is to clone them individually and express them in a well-characterized host organism, most commonly Escherichia coli. nih.govnih.gov This process involves amplifying the target gene from the Streptomyces genomic DNA using the polymerase chain reaction (PCR) and inserting it into an expression vector, such as those from the pET series (e.g., pET17b, pET26b, pET28e). nih.govasm.orgnih.gov The resulting plasmid is then introduced into an E. coli expression strain, like BL21(DE3), which can be induced to produce large quantities of the recombinant protein. nih.govasm.org Often, the protein is engineered with a tag, such as a polyhistidine-tag (His-tag), to facilitate its purification using affinity chromatography. nih.govresearchgate.net

This approach has been successfully used to determine the function of numerous enzymes in the this compound pathway. For example, the ptlA gene was expressed in E. coli, and the resulting protein was confirmed to be a pentalenene (B1246303) synthase. nih.gov Similarly, heterologous expression of genes like ptlF (a dehydrogenase), ptlH (a dioxygenase), and ptlI (a cytochrome P450) in E. coli has allowed for the production and purification of these enzymes, enabling their subsequent biochemical characterization. nih.govnih.govebi.ac.uk

Table 1: Examples of this compound Biosynthetic Genes Expressed in E. coli

GeneEncoded EnzymeProducing OrganismExpression VectorHost StrainPurpose of ExpressionReference
ptlA Pentalenene synthaseS. avermitilis-E. coliConfirm enzyme function nih.gov
ptlF DehydrogenaseS. avermitilispET28eE. coli BL21(DE3)Enzyme purification and characterization nih.gov
ptlH DioxygenaseS. avermitilispET-basedE. coliEnzyme purification and characterization nih.govebi.ac.uk
ptlI Cytochrome P450S. avermitilispET-basedE. coliEnzyme purification and characterization researchgate.netebi.ac.uk
penR Transcriptional RegulatorS. exfoliatuspET26bE. coli BL21(DE3)Purify protein for DNA-binding assays asm.org
pntR Transcriptional RegulatorS. arenaepET26bE. coli BL21(DE3)Purify protein for DNA-binding assays asm.org
sav7469 Cytochrome P450 (CYP105D7)S. avermitilispET17bE. coliEnzyme purification and characterization nih.gov

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. mdpi.com Genome mining is the bioinformatic process of scanning sequenced genomes to identify biosynthetic gene clusters (BGCs), which are physically clustered sets of genes that encode the proteins for a specific metabolic pathway. nih.gov

For this compound, this process typically begins with sequencing the genome of a producing Streptomyces strain. mdpi.commdpi.com The genome data is then analyzed using specialized bioinformatics tools, with antiSMASH (Antibiotics and Secondary Metabolite Analysis SHell) being a prominent example. nih.govjmicrobiol.or.kr antiSMASH predicts the locations of BGCs and provides annotations on the putative functions of the genes within them by comparing them to databases of known BGCs. mdpi.comjmicrobiol.or.kr Researchers can identify the this compound BGC by its high sequence similarity to previously characterized pen or pnt clusters from known producers like S. avermitilis or S. arenae. mdpi.commdpi.com This approach has successfully identified this compound BGCs in newly isolated strains, confirming their potential to produce these compounds and guiding further investigation. mdpi.commdpi.com

To confirm the role of a specific gene or an entire gene cluster in vivo, researchers employ gene deletion and complementation techniques. Gene deletion involves creating a mutant strain in which the target gene is inactivated or removed from the chromosome. The resulting mutant is then analyzed for changes in its metabolic profile.

In this compound research, this has been a cornerstone for functional assignment. For instance, deleting the entire 13.4 kb this compound gene cluster from S. avermitilis completely abolished the production of any related metabolites. ebi.ac.uk More targeted deletions are used to pinpoint the function of individual genes. Deletion of the penM gene in S. exfoliatus or the orthologous pntM in S. arenae resulted in the loss of this compound production and the accumulation of the precursor, this compound F. ebi.ac.ukresearchgate.net This strongly indicated that the PenM/PntM enzyme catalyzes the final step in the pathway.

Complementation is the subsequent step, where a functional copy of the deleted gene is reintroduced into the mutant strain. If the reintroduction of the gene restores the original phenotype (i.e., this compound production), it provides definitive proof of the gene's function. In the case of the ΔpenM mutant, reintroducing either penM or pntM successfully restored the synthesis of this compound. ebi.ac.ukresearchgate.net Similarly, deleting the regulatory gene penR severely reduced antibiotic production, which could be restored by complementation with either penR or its ortholog pntR. researchgate.netasm.org

Table 2: Summary of Gene Deletion and Complementation Experiments

StrainGene(s) DeletedObserved PhenotypeComplementation GeneResult of ComplementationReference
S. avermitilisEntire 13.4 kb clusterAbolished this compound metabolite formation-- ebi.ac.uk
S. exfoliatusΔpenMNo this compound production; accumulation of this compound FpenM or pntMRestored this compound production ebi.ac.ukresearchgate.net
S. arenaeΔpntMNo this compound production; accumulation of this compound FpenM or pntMRestored this compound production ebi.ac.ukresearchgate.net
S. exfoliatusΔpenRSignificantly decreased this compound productionpenR or pntRRestored this compound production researchgate.netasm.org
S. exfoliatus / S. arenaeΔpenD / ΔpntDAccumulation of this compound D-- ebi.ac.uk

Once a recombinant enzyme is purified, its specific biochemical activity is confirmed through in vitro enzyme assays. These assays involve incubating the purified enzyme with its suspected substrate(s) and necessary cofactors under controlled conditions (e.g., pH, temperature) and then analyzing the reaction mixture for the formation of the expected product. nih.govnih.gov

For enzymes in the this compound pathway, assays are often monitored by observing changes in UV absorbance, such as tracking the production or consumption of NADH/NAD+ at 340 nm for dehydrogenase reactions. nih.gov Alternatively, the reaction products can be extracted and analyzed by chromatographic methods like GC-MS. nih.gov

By varying the substrate concentration in these assays, researchers can determine key steady-state kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value reflects the enzyme's affinity for its substrate, while k_cat (the turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. These parameters are crucial for understanding the efficiency and specificity of each enzyme in the biosynthetic cascade. nih.govnih.gov

Table 3: Kinetic Parameters of Characterized this compound Biosynthetic Enzymes

EnzymeSubstrateK_mk_catCofactor/ConditionsReference
PtlF 1-deoxy-11β-hydroxypentalenic acid6.5 ± 1.5 µM0.65 ± 0.03 s⁻¹NAD⁺ (K_m = 25 ± 3 µM) nih.govebi.ac.uk
PtlH (±)-1-deoxypentalenic acid0.57 ± 0.19 mM4.2 ± 0.6 s⁻¹Fe(II), α-ketoglutarate nih.govebi.ac.uk
PtlI Pentalenene3.33 ± 0.62 µM0.503 ± 0.006 min⁻¹NADPH, O₂ ebi.ac.uk
PenM 1-deoxy-11-oxopentalenic acid340 ± 100 µM10.5 ± 1.7 min⁻¹- ebi.ac.ukresearchgate.net
PntM 1-deoxy-11-oxopentalenic acid430 ± 100 µM8.8 ± 0.9 min⁻¹- ebi.ac.ukresearchgate.net

Vi. Future Research Directions

Deeper Elucidation of Biosynthetic Pathways and Regulatory Networks

While the core biosynthetic pathway of pentalenolactone has been largely established, several aspects warrant further investigation to achieve a complete understanding. The biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene (B1246303), a reaction catalyzed by pentalenene synthase. asm.orgacs.org This is followed by a series of six oxidative transformations mediated by various enzymes, including cytochrome P450s, a non-heme iron- and α-ketoglutarate-dependent dioxygenase, a dehydrogenase, and a flavin-dependent Baeyer-Villiger monooxygenase, ultimately yielding this compound. asm.org

Future research should focus on the intricate timing and interplay of these enzymatic steps. The precise order and control of the late-stage oxidative reactions remain a key area for exploration. nih.gov Furthermore, identifying and characterizing any as-yet-unknown intermediate metabolites will provide a more granular picture of the pathway. ebi.ac.uk For instance, research has identified shunt metabolites like 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, suggesting the potential for alternative or side pathways that need to be fully mapped out. nih.gov

Understanding the regulatory networks that govern this compound production is equally crucial. Studies have identified MarR/SlyA family transcriptional activators, PenR and PntR, which positively regulate the biosynthetic gene clusters in Streptomyces exfoliatus and Streptomyces arenae, respectively. asm.orgoup.com These regulators are, in turn, subject to negative feedback by this compound and its late-stage intermediates. oup.comresearchgate.net Future work should aim to uncover additional regulatory elements and global regulators that may influence the expression of the this compound biosynthetic genes. researchgate.net Investigating how environmental cues and the physiological state of the producing organism impact these regulatory networks will be vital for a holistic understanding. researchgate.net

Engineering of Producer Strains for Enhanced or Diversified Production

The low natural production levels of many specialized metabolites, including this compound, present a significant hurdle for their large-scale application. researchgate.net Metabolic engineering of the producer strains, primarily Streptomyces species, offers a promising strategy to overcome this limitation.

One key approach involves the overexpression of positive regulatory genes, such as penR or pntR, to boost the transcription of the entire biosynthetic gene cluster. researchgate.netresearchgate.net Conversely, deleting or modifying negative regulators could also lead to increased yields. Another strategy is to optimize the supply of the primary precursor, farnesyl diphosphate (FPP), by engineering the upstream metabolic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. mdpi.com

Furthermore, heterologous expression of the this compound biosynthetic gene cluster in a well-characterized and fast-growing host, such as Vibrio natriegens or other engineered Streptomyces species, could provide a more efficient production platform. mdpi.comnih.gov This approach, however, requires careful optimization of codon usage, promoter strength, and the metabolic balance of the host to ensure efficient expression and product formation. mdpi.com Diversification of production could be achieved by targeted gene knockouts or modifications of the biosynthetic enzymes, potentially leading to the accumulation of specific intermediates or the generation of novel this compound analogs. ebi.ac.uk For example, deleting the gene for the final P450-catalyzed rearrangement could lead to the accumulation of this compound F. asm.org

Rational Design and Synthesis of Novel this compound Analogs

The unique chemical scaffold of this compound makes it an attractive template for the rational design and synthesis of novel analogs with potentially improved or novel biological activities. The electrophilic epoxylactone moiety is known to be crucial for its antimicrobial activity, as it alkylates the active site cysteine of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). asm.orgnih.govmdpi.com

Future synthetic efforts could focus on modifying this reactive group to modulate its reactivity and selectivity. mdpi.com The total synthesis of this compound and its derivatives is a complex challenge but provides the ultimate flexibility for structural modifications. ontosight.airesearchgate.netacs.orgacs.org Researchers have developed various synthetic strategies, and these can be adapted to create a library of analogs. researchgate.netbeilstein-journals.org For instance, modifications to the core ring structure or the introduction of different functional groups could lead to compounds with altered biological target specificity or improved pharmacokinetic properties. ontosight.ai

Computational methods, such as ensemble docking, can be employed to guide the design of new analogs by predicting their binding affinity to target enzymes. mdpi.com This in silico approach can help prioritize synthetic targets and streamline the discovery of new bioactive compounds. The synthesis of derivatives also allows for the exploration of structure-activity relationships, providing valuable insights into the molecular determinants of this compound's biological function. mdpi.com

Investigation of New Biological Targets and Mechanisms (Non-Clinical)

While GAPDH is the well-established primary target of this compound, it is plausible that this reactive molecule interacts with other cellular components, leading to a broader range of biological effects. nih.govmdpi.com Future non-clinical research should aim to identify these potential alternative targets and elucidate the downstream consequences of their inhibition.

Proteomic and metabolomic approaches can be utilized to compare the profiles of cells treated with this compound to untreated cells, revealing changes in protein expression and metabolite levels that could point to new targets or affected pathways. For example, investigating the effects of this compound on cellular processes beyond glycolysis, such as signal transduction pathways or DNA replication, could uncover novel mechanisms of action. nih.gov

Furthermore, exploring the activity of this compound and its synthetic analogs against a wider range of microorganisms, including drug-resistant strains, could reveal new therapeutic potential. mdpi.com Understanding the molecular basis of resistance to this compound is also a key research area. Studies have identified mutations in the gapA gene encoding GAPDH that confer resistance. mdpi.com Investigating other potential resistance mechanisms could provide insights into bacterial defense strategies against electrophilic natural products. researchgate.net

Exploration of Ecological Roles and Inter-species Interactions in Natural Environments

This compound is produced by a wide variety of soil-dwelling Streptomyces species, suggesting it plays a significant role in their natural environment. mdpi.comresearchgate.net These bacteria exist in complex microbial communities where they compete for resources and interact with other microorganisms. oup.com The production of antibiotics like this compound is thought to be a key strategy for inhibiting the growth of competing bacteria and fungi. knaw.nl

Moreover, the role of this compound in mediating interactions with higher organisms, such as plants and invertebrates, is an unexplored frontier. It is possible that this compound could have signaling or protective functions in these complex ecological networks. Unraveling these ecological roles will not only provide a more complete understanding of this compound's natural function but could also lead to new applications in agriculture or biotechnology. researchgate.net

Q & A

Q. What is the established biosynthetic pathway of pentalenolactone in Streptomyces species?

Methodological Answer: this compound biosynthesis begins with the cyclization of farnesyl diphosphate (FPP) to pentalenene, catalyzed by sesquiterpene synthases (e.g., PtlA, PenA) . Subsequent oxidations by cytochrome P450s (e.g., PenM, PntM) and dehydrogenases yield intermediates like this compound F. The final step involves an unprecedented oxidative rearrangement of this compound F to this compound, mediated by PenM/PntM (CYP161C2/CYP161C3), requiring NADPH, ferredoxin, and O₂ . Key intermediates (e.g., 11-oxopentalenic acid) are validated via isotopic labeling and gene deletion studies .

Advanced Research Question

Q. How do PenM and PntM catalyze the stereospecific oxidative rearrangement of this compound F?

Methodological Answer: PenM/PntM utilize a 2-electron oxidation mechanism involving:

  • Stereospecific H-1si removal from this compound F.
  • Syn-1,2-methyl group migration (C-12) and antarafacial H-3re loss , forming the cyclopentene moiety .
    Kinetic parameters (e.g., kcat = 8.8–10.5 min⁻¹, Km = 340–430 µM) were determined via UV shift titrations and steady-state assays with recombinant enzymes . Gene complementation in Streptomyces exfoliatus ΔpenM and S. arenae ΔpntM restored this compound production, confirming enzymatic roles .

Experimental Design Question

Q. What genomic and biochemical strategies confirm gene cluster functionality in this compound biosynthesis?

Methodological Answer:

  • Genome Mining : Identify terpenoid biosynthetic gene clusters (BGCs) in Streptomyces using tools like antiSMASH .
  • Gene Deletion/Complementation : Knockout penM/pntM abolishes this compound production, while reintroduction restores it .
  • Heterologous Expression : Express ptl clusters in S. avermitilis SUKA17 with pntD-pntE and penM to bypass pathway bottlenecks .
  • Metabolite Profiling : GC-MS and NMR track intermediates (e.g., this compound F) in mutants .

Data Contradiction Analysis Question

Q. How can discrepancies in this compound-related gene cluster functionality across Streptomyces species be resolved?

Methodological Answer: Contradictions arise from:

  • Divergent Electron Transport Requirements : S. avermitilis requires co-expression of fdxD (ferredoxin) and fprD (reductase) for P450 activity, unlike native producers .
  • Pathway Branching : The ptl cluster in S. avermitilis produces neopentalenoketolactone instead of this compound unless complemented with pntD-pntE and penM .
    Resolution involves comparative genomics, heterologous expression under controlled promoters, and metabolite profiling .

Bioactivity Mechanism Question

Q. What experimental approaches elucidate this compound’s antimicrobial activity?

Methodological Answer:

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
  • Mode-of-Action Studies :
    • Glycolysis Inhibition : Measure glucose uptake suppression in eukaryotic cells using radiolabeled 2-deoxyglucose .
    • Enzyme Targeting : Crystallize this compound-bound GAPDH to identify alkylation sites .

Structural Analysis Question

Q. Which techniques are critical for characterizing this compound analogs and shunt metabolites?

Methodological Answer:

  • NMR/HR-MS : Resolve structures of analogs like 1-deoxy-8α-hydroxypentalenic acid .
  • X-ray Crystallography : Determine absolute configurations (e.g., (1S)-1,2-dimethyl-cyclopent-2-ene moiety) .
  • Isotopic Labeling : Trace methyl group migration using ¹³C-labeled FPP .

Enzyme Kinetics Question

Q. How are kinetic parameters determined for P450 enzymes in this compound biosynthesis?

Methodological Answer:

  • UV Shift Titrations : Measure substrate binding (e.g., KD = 126–153 µM for PenM/PntM) .
  • Steady-State Kinetics : Monitor NADPH consumption or product formation via LC-MS .
  • Electron Transport Optimization : Co-express ferredoxin (fdxD) and reductase (fprD) to enhance in vitro activity .

Heterologous Expression Challenge Question

Q. What strategies overcome electron transport limitations in heterologous this compound production?

Methodological Answer:

  • Co-Expression of Redox Partners : Overexpress fdxD and fprD to support P450 activity in non-native hosts like E. coli .
  • Promoter Engineering : Use strong, inducible promoters (e.g., ermE) to balance gene expression .
  • Intermediate Feeding : Supplement cultures with 11-oxopentalenic acid to bypass bottleneck steps .

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